5-(Pyridin-4-yl)isoxazol-3-ol
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Description
5-(Pyridin-4-yl)isoxazol-3-ol is a chemical compound with the molecular formula C8H6N2O2. It is a member of the isoxazole class of compounds, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
Isoxazoles, including this compound, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an isoxazole ring . The isoxazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Isoxazoles, including this compound, can undergo a variety of chemical reactions. For instance, the presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Mechanism of Action
While the specific mechanism of action for 5-(Pyridin-4-yl)isoxazol-3-ol is not mentioned in the search results, isoxazoles in general are known to possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities .
Future Directions
Isoxazoles, including 5-(Pyridin-4-yl)isoxazol-3-ol, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and exploring their potential applications in medicinal chemistry .
properties
IUPAC Name |
5-pyridin-4-yl-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRGQZYIIPZMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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